molecular formula C7H5F3N2O3 B1474001 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid CAS No. 1603509-48-3

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid

Cat. No. B1474001
CAS RN: 1603509-48-3
M. Wt: 222.12 g/mol
InChI Key: REORFNOKFMPOQC-UHFFFAOYSA-N
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Description

“2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid” is a chemical compound with the molecular formula C7H5F3N2O2 . It belongs to the class of organic compounds known as trifluoromethylpyridines .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid”, are synthesized through various methods. One of the common methods involves the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of “2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid” consists of a pyridazin ring attached to an acetic acid group via an oxygen atom . The pyridazin ring is substituted at the 6-position with a trifluoromethyl group.

Scientific Research Applications

I have conducted a search on the scientific research applications of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid. Below are some unique applications, each presented in a separate section with detailed information:

Organic Synthesis Intermediates

This compound serves as an important raw material and intermediate in organic synthesis, which is crucial for developing agrochemicals, pharmaceuticals, and dyestuffs .

Neurotransmitter Research

It has been implicated in neurotransmitter research, particularly as a receptor antagonist for calcitonin gene-related peptide (CGRP), which is relevant in pain sensitivity and innervation of meningeal blood vessels .

Research and Development Restrictions

It is specified for research and development use under the supervision of qualified individuals, suggesting its application in controlled scientific studies .

Firefighting Measures Research

There is mention of its firefighting measures, indicating potential research applications in safety and emergency response scenarios .

Syntheses of Azapentalenes

The compound has been used in the synthesis of azapentalenes through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom .

Agrochemical Applications

Trifluoromethylpyridine derivatives, which include this compound, are used in protecting crops from pests, highlighting its role in agrochemical research .

Pharmacophore Development

It contributes to pharmacophore development by inhibiting calcium ion influx necessary for platelet aggregation, which is a key mechanism in medicinal chemistry .

Thermo Fisher Scientific MDPI BLD Pharm AK Scientific Apollo Scientific MDPI J-STAGE Springer

Future Directions

Trifluoromethylpyridines, including “2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REORFNOKFMPOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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